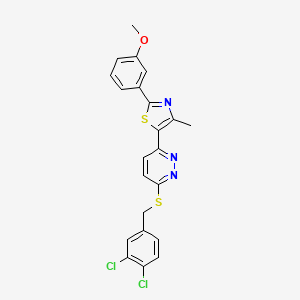

5-(6-((3,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole

Description

The compound 5-(6-((3,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole is a heterocyclic molecule featuring a thiazole core substituted with a 3-methoxyphenyl group at position 2 and a methyl group at position 4. The pyridazin-3-yl moiety at position 5 is further modified with a (3,4-dichlorobenzyl)thio substituent. The dichlorobenzyl and methoxyphenyl groups likely influence lipophilicity and electronic properties, which are critical for molecular interactions .

Properties

IUPAC Name |

5-[6-[(3,4-dichlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2N3OS2/c1-13-21(30-22(25-13)15-4-3-5-16(11-15)28-2)19-8-9-20(27-26-19)29-12-14-6-7-17(23)18(24)10-14/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPBWEYGEXYZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(6-((3,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole is a complex organic molecule that incorporates several bioactive moieties, including thiazole and pyridazine rings. These structural features suggest potential pharmacological applications, particularly in the fields of antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 462.4 g/mol. Its structure includes a thiazole ring, a pyridazine moiety, and a dichlorobenzyl thio group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 462.4 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds containing thiazole rings have been shown to possess activity against various bacterial and fungal strains. For instance, derivatives with electron-withdrawing groups like chlorine on the aromatic rings often enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

In particular, derivatives similar to the compound have demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics like streptomycin . The presence of methoxy groups has been correlated with increased activity due to improved lipophilicity and binding affinity to microbial targets.

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied. For example, thiazoles have been linked to apoptosis induction in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

In vitro studies have shown that compounds similar to this compound can inhibit cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia), showcasing their cytotoxic effects. The structure-activity relationship (SAR) analysis indicates that substituents on the thiazole ring significantly affect their antiproliferative activity .

Anticonvulsant Activity

Thiazoles are also recognized for their anticonvulsant properties. Compounds with similar structures have been evaluated in animal models for their ability to prevent seizures induced by chemical agents . The SAR studies suggest that modifications at the 6-position of the pyridazine ring enhance anticonvulsant activity, potentially due to increased interaction with GABA receptors or sodium channels involved in neuronal excitability.

Case Studies

- Antimicrobial Efficacy : A study evaluating various thiazole derivatives found that those with dichloro substitutions exhibited enhanced antimicrobial activity against E. coli and Pseudomonas aeruginosa, with MIC values significantly lower than those of conventional antibiotics .

- Anticancer Mechanisms : Another research article reported that a structurally related thiazole derivative induced apoptosis in cancer cell lines via mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

- Anticonvulsant Testing : In an animal model study, a derivative similar to the compound was tested for anticonvulsant effects using the maximal electroshock seizure (MES) test, showing promising results that warrant further investigation into its therapeutic potential .

Scientific Research Applications

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of thiazole derivatives, it was found that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and function.

Key Findings:

- Inhibition Zone: Compounds showed inhibition zones ranging from 15 mm to 30 mm against tested strains.

- Minimum Inhibitory Concentration (MIC): MIC values were determined between 50 µg/mL and 200 µg/mL for effective compounds.

Antifungal Activity

The thiazole scaffold is recognized for its antifungal properties, making it a valuable candidate in the development of antifungal agents.

Case Study: Antifungal Testing

A series of compounds structurally related to 5-(6-((3,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole were tested against common fungal pathogens such as Candida albicans and Aspergillus niger.

Results:

- Effectiveness: The compound demonstrated significant antifungal activity with an IC50 value of approximately 10 µg/mL against C. albicans.

- Mechanism: The antifungal action is believed to involve interference with ergosterol biosynthesis in fungal cell membranes.

Anticancer Potential

The compound's potential as an anticancer agent has been explored, particularly due to its ability to inhibit specific cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies have shown that derivatives containing the thiazole moiety exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Cytotoxicity Data:

| Cell Line | IC50 (µM) |

|---|---|

| M |

Comparison with Similar Compounds

Key Observations :

- The 3,4-dichlorophenyl group in 17 lowers the melting point compared to methoxyphenyl-substituted analogues (15 , 16 ), suggesting reduced crystallinity due to increased steric bulk .

Heterocyclic Analogues with Dichlorobenzyl Groups

Compounds from (e.g., PI-21014 , PI-21019 ) highlight the role of dichlorobenzyl substituents in diverse heterocycles:

| Compound ID | Core Structure | Substituents | Purity (%) | Molecular Formula |

|---|---|---|---|---|

| PI-21014 | 1,3,4-Oxadiazole-2-thiol | 3,4-Dichlorobenzyl | 96 | C₉H₆Cl₂N₂OS |

| PI-21019 | 1,2,4-Triazole-3-thiol | 3,4-Dichlorobenzyl, propyl | 98 | C₁₂H₁₃Cl₂N₃S |

| Target Compound | Thiazole-pyridazine | 3,4-Dichlorobenzylthio, 3-methoxyphenyl | N/A | C₂₂H₁₆Cl₂N₄OS₂ (calculated) |

Key Observations :

- The propyl group in PI-21019 increases hydrophobicity, whereas the methoxyphenyl group in the target compound balances lipophilicity with polar interactions .

Pharmacologically Active Pyrazoline Analogues

The pyrazoline derivative in demonstrates the importance of methoxyphenyl groups in bioactivity. While the target compound lacks direct pharmacological data, structural parallels suggest possible applications in antitumor or antidepressant research:

Key Observations :

- Methoxyphenyl groups are associated with enhanced bioavailability in both compounds, though the thiazole-pyridazine system may offer improved metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.